1-{6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl}piperidine-4-carboxamide
Description
This compound features a fused [1,2]oxazolo[5,4-b]pyridine core substituted with cyclopropyl and methyl groups at positions 6 and 3, respectively. The piperidine-4-carboxamide moiety is attached via a carbonyl linker at position 4 of the heterocyclic ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse biological interactions, particularly in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
1-(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-9-14-12(8-13(10-2-3-10)19-16(14)24-20-9)17(23)21-6-4-11(5-7-21)15(18)22/h8,10-11H,2-7H2,1H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUUWMBACRXSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Oxazolo[5,4-b]pyridine Core: This can be achieved through the annulation of a pyridine ring to 4-aminoisoxazoles or via isoxazole ring closure in functionalized pyridine derivatives.
Introduction of Cyclopropyl and Methyl Groups: These groups can be introduced through standard alkylation reactions using appropriate alkyl halides and bases.
Coupling with Piperidine-4-carboxamide: This step involves the formation of an amide bond between the oxazolo[5,4-b]pyridine derivative and piperidine-4-carboxamide, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-{6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl}piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazolone derivatives, while reduction could yield the corresponding alcohols or amines.
Scientific Research Applications
1-{6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-{6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects :
- Cyclopropyl groups enhance metabolic stability by resisting oxidative degradation compared to halogenated or methoxy-substituted analogues .
- Piperidine-4-carboxamide improves hydrogen-bonding capacity, critical for target engagement in enzyme inhibition .
Heterocyclic Core Influence :
- The oxazolopyridine core in the target compound provides a balance of electron-rich (pyridine) and electron-deficient (oxazole) regions, enabling dual interactions with biological targets .
- Triazolopyridazine derivatives exhibit higher polarity, which may limit membrane permeability but improve aqueous solubility .
Biological Activity Trends :
Biological Activity
1-{6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl}piperidine-4-carboxamide is a novel compound that has garnered attention due to its potential therapeutic applications. This compound features a unique heterocyclic structure that may interact with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features
- Cyclopropyl Group : Imparts unique steric and electronic properties.
- Oxazole and Pyridine Rings : Contribute to the compound's reactivity and interaction with biological targets.
- Piperidine Backbone : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit enzyme inhibition properties.
Potential Mechanisms
- Receptor Binding : The compound may bind to neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and cognitive functions.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes or obesity.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits various biological activities, including:
Antitumor Activity
Studies have shown that derivatives of oxazole-pyridine compounds can possess significant antitumor properties. For instance:
- Case Study : A derivative similar to the target compound demonstrated cytotoxic effects against ovarian cancer cell lines with an IC50 value of 12 µM, indicating its potential as an anticancer agent .
Neuroprotective Effects
The ability of this compound to modulate neurotransmitter systems suggests potential neuroprotective effects:
- Research Finding : In vitro studies indicated that the compound could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative diseases .
Antimicrobial Activity
Preliminary screening has shown that similar compounds exhibit antimicrobial properties:
- Case Study : A related oxazole derivative displayed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structure | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| Compound A | Similar | Antitumor | IC50 = 12 µM |
| Compound B | Similar | Antimicrobial | MIC = 8 µg/mL |
| Compound C | Similar | Neuroprotective | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
